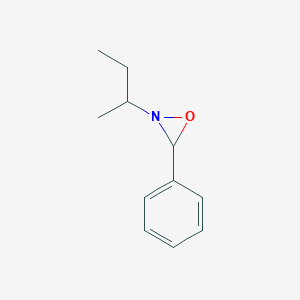
2-Butan-2-yl-3-phenyloxaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butan-2-yl-3-phenyloxaziridine is a chemical compound known for its utility in organic synthesis, particularly in oxidation reactions. It is a member of the oxaziridine family, which are three-membered heterocyclic compounds containing nitrogen and oxygen atoms. These compounds are often used as oxidizing agents due to their ability to transfer oxygen atoms to various substrates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butan-2-yl-3-phenyloxaziridine typically involves the reaction of a suitable amine with a peracid. One common method is the reaction of 2-butan-2-ylamine with a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the oxaziridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive peracids used in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butan-2-yl-3-phenyloxaziridine primarily undergoes oxidation reactions. It can transfer an oxygen atom to various nucleophiles, making it a valuable reagent in organic synthesis.
Common Reagents and Conditions
Oxidation Reactions: The compound is often used with enolates, thiolates, and other nucleophiles. Common conditions include the use of inert solvents like dichloromethane and low temperatures to maintain the stability of the oxaziridine.
Substitution Reactions: It can also participate in substitution reactions where the oxaziridine ring opens to form new compounds.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-Butan-2-yl-3-phenyloxaziridine has several applications in scientific research:
Chemistry: It is widely used as an oxidizing agent in organic synthesis, particularly in the formation of α-hydroxy ketones and sulfones
Medicine: The compound’s ability to oxidize specific substrates can be explored for developing new pharmaceuticals.
Industry: In industrial chemistry, it can be used for the synthesis of fine chemicals and intermediates.
Wirkmechanismus
The mechanism by which 2-Butan-2-yl-3-phenyloxaziridine exerts its effects involves the transfer of an oxygen atom to a nucleophile. This occurs through an S_N2 mechanism where the nucleophile attacks the oxygen atom of the oxaziridine, forming a hemiaminal intermediate. This intermediate then fragments to yield the oxidized product and a sulfinimine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Phenylsulfonyl)-3-phenyloxaziridine:
3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine: This compound is used in the Davis oxidation reaction and shares similar properties with 2-Butan-2-yl-3-phenyloxaziridine.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in selective oxidation reactions. Its ability to form stable intermediates during these reactions makes it a valuable reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
23898-64-8 |
|---|---|
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
2-butan-2-yl-3-phenyloxaziridine |
InChI |
InChI=1S/C11H15NO/c1-3-9(2)12-11(13-12)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3 |
InChI-Schlüssel |
XYLPXNDCDLIPNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N1C(O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




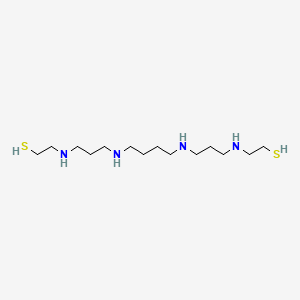
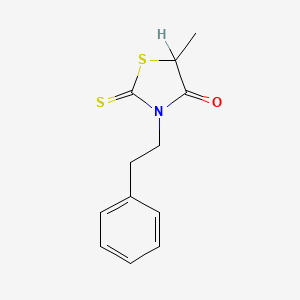

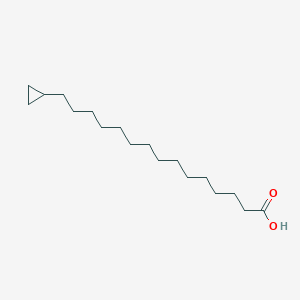
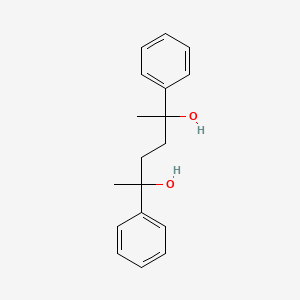
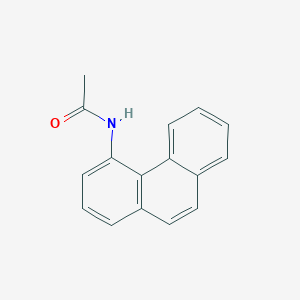



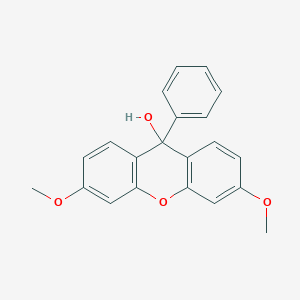
![5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14699685.png)

